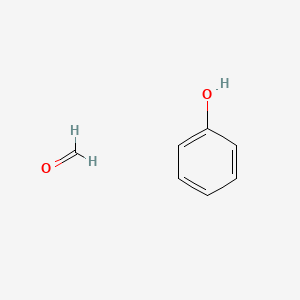
Formaldehyde;phenol
Cat. No. B1633637
Key on ui cas rn:
68130-83-6
M. Wt: 124.14 g/mol
InChI Key: SLGWESQGEUXWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04355141
Procedure details


2256 g (24 moles) of phenol, 2409 g (38.4 moles) of 40 wt. % formalin and 48 g (1.2 moles) of sodium hydroxide were charged in a reactor provided with a reflux condenser and the mixture was allowed to react at 85° C. for 2 hours. Then, unreacted formalin was completely removed at that temperature under reduced pressure to obtain a resol having a solid concentration of 75 wt. %. The molecular weight of the resulting resol was measured by gel permeation method to reveal that it had 1-3 nuclei in average.



Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]=[O:9].[OH-].[Na+]>>[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]=[O:9] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2256 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
48 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided with a reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react at 85° C. for 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, unreacted formalin was completely removed at that temperature under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a resol
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)O.C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
